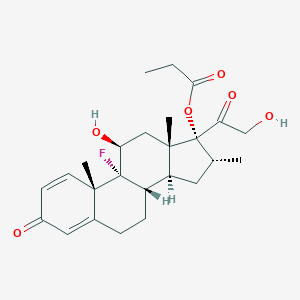

Dexamethasone 17-propionate

Description

Contextualization within Glucocorticoid Research

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), which is present in almost every cell in the vertebrate body. frontiersin.org These hormones are crucial regulators of metabolism, immune response, and inflammation. frontiersin.orgpatsnap.com Synthetic glucocorticoids, such as dexamethasone (B1670325), are developed to leverage these effects for therapeutic purposes. researchgate.netresearchgate.net Dexamethasone itself is a potent and long-acting glucocorticoid with high selectivity for the glucocorticoid receptor and minimal mineralocorticoid activity. wikipedia.orgmedsafe.govt.nz

Dexamethasone 17-propionate is a specific ester derivative of dexamethasone. nih.gov It is chemically defined by the addition of a propionate (B1217596) group at the 17th position of the dexamethasone structure. This esterification is a key area of study in glucocorticoid research, as it can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, as well as its pharmacokinetics, including hydrolysis rates and receptor binding affinity. nih.goversnet.org Research has shown that this compound is a metabolite of Dexamethasone Dipropionate. scbt.com

Studies comparing various 17-esters of dexamethasone, such as the acetate (B1210297), propionate, and valerate (B167501) forms, have been conducted to understand how these modifications influence their biological behavior. For instance, research in rat models has investigated the hydrolysis rates of these esters, finding that Dexamethasone acetate is hydrolyzed most rapidly, followed by the propionate and valerate esters. nih.gov This line of inquiry is fundamental to understanding how these derivatives function and persist in biological systems. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 15423-89-9 | scbt.com |

| Molecular Formula | C₂₅H₃₃FO₆ | scbt.com |

| Molecular Weight | 448.52 | scbt.com |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

| Synonyms | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione; 9-Fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 17-Propionate |

Significance in Contemporary Biomedical Research

The significance of this compound in biomedical research stems from its potent anti-inflammatory and immunosuppressive properties, which are characteristic of powerful glucocorticoids. patsnap.compatsnap.com Research into this compound contributes to a deeper understanding of the structure-activity relationships of corticosteroids. The mechanism of action involves binding to the intracellular glucocorticoid receptor. patsnap.com This binding causes the receptor-ligand complex to move into the cell nucleus, where it modulates the transcription of genes involved in inflammation and the immune response. patsnap.compatsnap.com Specifically, it promotes the expression of anti-inflammatory proteins while inhibiting the production of pro-inflammatory proteins and mediators like cytokines. patsnap.compatsnap.com

A key area of its significance is in comparative studies to elucidate the potency and efficacy of different glucocorticoid esters. While direct studies on this compound are specific, research on analogous compounds provides insight into its importance. For example, a study on beclomethasone-17-monopropionate (17-BMP), a structurally related and clinically relevant corticosteroid, compared its potency to that of dexamethasone in suppressing cytokine production in lung macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD). plos.org The study found that 17-BMP was significantly more potent than dexamethasone at lower concentrations for inhibiting the release of inflammatory cytokines such as Interleukin-6 (IL-6), Tumor necrosis factor-alpha (TNFα), and CXCL8. plos.org Such findings underscore the significance of the 17-ester functional group in enhancing the potency of glucocorticoids, making compounds like this compound important subjects for research.

Table 2: Comparative Potency of Beclomethasone-17-Monopropionate (17-BMP) and Dexamethasone on Cytokine Production (Illustrative of Ester Potency Research)

| Cytokine | EC₅₀ Value for 17-BMP (nM) | EC₅₀ Value for Dexamethasone (nM) |

|---|---|---|

| IL-6 | 0.05 | 1.7 |

| TNFα | 0.01 | 1.7 |

| CXCL8 | 0.1 | 4.6 |

Data from a study on COPD lung macrophages, demonstrating the enhanced potency of a 17-esterified glucocorticoid compared to dexamethasone. plos.org

Overview of Current Research Trajectories

Current academic research involving this compound and related glucocorticoids is proceeding along several key trajectories. These research avenues aim to refine the understanding of their molecular mechanisms, explore new applications, and improve production methods.

One major research trajectory focuses on the molecular and cellular mechanisms of action. Scientists are investigating how glucocorticoids modulate specific signaling pathways and gene expression in various cell types. For instance, research has shown that glucocorticoids like dexamethasone can suppress the expression of antimicrobial peptides and polypeptides, such as cathelicidin (B612621) and lysozyme, in human monocytes. karolinska.se Studies also explore the interaction with other signaling pathways, such as the transforming growth factor-beta (TGFβ) pathway in the context of cancer progression. nih.gov

A second trajectory involves comparative efficacy and receptor selectivity studies . Research continues to compare different glucocorticoid esters to identify compounds with optimal activity profiles. Studies analyze how modifications, like the propionate ester at the C17α position, affect the binding affinity to the glucocorticoid receptor versus other steroid receptors, such as the progesterone (B1679170) receptor. ersnet.org This helps in understanding the potential for more targeted actions.

Another significant area is the exploration of novel therapeutic contexts . While dexamethasone is widely used, research continues to explore the utility of its derivatives in various conditions. patsnap.comnih.gov For example, studies have investigated the role of dexamethasone in modulating epithelial-mesenchymal transition and self-renewal potential in pancreatic cancer cells, providing a basis for further research into its derivatives in oncology. nih.gov

Finally, a growing research trend is the development of sustainable and efficient manufacturing processes for steroids. This includes the use of biocatalysis and engineered microorganisms, such as Mycobacterium, as whole-cell biocatalysts to produce steroid compounds and their intermediates. mdpi.com This approach represents a move towards greener and potentially more cost-effective production methods for complex molecules like this compound. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Beclomethasone-17-monopropionate (17-BMP) |

| Betamethasone |

| Betamethasone 17,21-dipropionate |

| Cathelicidin |

| CXCL8 |

| Dexamethasone |

| This compound |

| Dexamethasone acetate |

| Dexamethasone Dipropionate |

| Dexamethasone valerate |

| Glucocorticoid |

| Interleukin-6 (IL-6) |

| Lysozyme |

| Prednisolone |

| Prednisolone 17-acetate |

| Progesterone |

| Transforming growth factor-beta (TGFβ) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYMTTQVNYAJAA-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934962 | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-89-9 | |

| Record name | Dexamethasone 17-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone propionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of Dexamethasone 17 Propionate

Glucocorticoid Receptor (GR) Binding and Activation

The initial and most critical step in the mechanism of action of Dexamethasone (B1670325) 17-propionate is its binding to and activation of the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. medchemexpress.com

Ligand Binding Dynamics and Receptor Affinity

Studies on other corticosteroids, such as fluticasone (B1203827) propionate (B1217596), have shown that the propionate moiety can lead to a higher association rate constant and a lower dissociation rate constant, resulting in a significantly higher receptor affinity compared to dexamethasone. nih.gov For instance, the equilibrium dissociation constant (Kd) for dexamethasone is reported to be 9.36 nmol/l, while that for fluticasone propionate is 0.49 nmol/l, indicating a much higher affinity for the latter. nih.gov It is plausible that Dexamethasone 17-propionate exhibits a similarly enhanced affinity for the GR compared to its parent compound, dexamethasone.

| Compound | Equilibrium Dissociation Constant (Kd) (nmol/l) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

|---|---|---|

| Dexamethasone | 9.36 | 100 |

| Fluticasone Propionate | 0.49 | 1910 |

| Beclomethasone-17-monopropionate | Data not available in provided search results | Data not available in provided search results |

| Budesonide | Data not available in provided search results | Data not available in provided search results |

Receptor Selectivity Profile (e.g., Glucocorticoid vs. Mineralocorticoid Receptors)

Glucocorticoids can also bind to the mineralocorticoid receptor (MR), which can lead to undesirable side effects. Therefore, a high degree of selectivity for the GR over the MR is a desirable characteristic. Dexamethasone itself exhibits a high affinity for the GR and a considerably lower affinity for the MR. nih.gov

The esterification at the C17α position can influence this selectivity. Studies on various inhaled corticosteroids have shown that increasing lipophilicity, which is expected with the addition of a propionate group, can sometimes lead to a decrease in GR selectivity over the progesterone (B1679170) receptor (PR), a related steroid receptor. ersnet.org However, the impact on GR versus MR selectivity is not as clearly defined without specific experimental data for this compound. Dexamethasone is known to have the ability to activate the MR, although with lower potency and efficacy compared to its effects on the GR. nih.gov It is reasonable to infer that this compound would retain a preferential affinity for the GR.

| Compound | Relative Binding Affinity for GR (RBAGR) | Relative Binding Affinity for PR (RBAPR) | GR/PR Selectivity Ratio (RBAGR/RBAPR) |

|---|---|---|---|

| Dexamethasone | Data not available in provided search results | Data not available in provided search results | 476 |

| Fluticasone Propionate | Data not available in provided search results | Data not available in provided search results | 12 |

| Beclomethasone-17-monopropionate | Data not available in provided search results | Data not available in provided search results | 9 |

| Budesonide | Data not available in provided search results | Data not available in provided search results | 44 |

Allosteric Modulation and Interaction with Microsomal Binding Sites

The binding of a ligand to the GR can induce conformational changes that allosterically modulate the receptor's interaction with DNA and other proteins. nih.gov Dexamethasone binding, for example, has been shown to alter the electrophoretic mobility of the GR-DNA complex and increase the dissociation rate of the receptor from DNA. nih.gov

In addition to the cytosolic GR, specific binding sites for dexamethasone have been identified in liver microsomes. nih.govnih.gov These microsomal binding sites are distinct from the classical GR and are specific for glucocorticoids and progestins. nih.gov The interaction of androgens with these sites can lead to allosteric modulation of dexamethasone binding. nih.gov While no specific studies on the interaction of this compound with these microsomal sites are available, it is plausible that it would also bind to these sites, potentially influencing its metabolic profile and cellular effects.

Receptor Translocation and Nuclear Localization Mechanisms

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. medchemexpress.com Upon ligand binding, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus. nih.govuconn.eduthermofisher.com This nuclear translocation is a critical step for the GR to access its target genes. nih.gov

The process of nuclear import of the GR is complex and involves interactions with various components of the nuclear pore complex. nih.gov Dexamethasone has been shown to induce the nuclear translocation of the GR in various cell types. nih.govnih.gov Although direct evidence for this compound is lacking, as a GR agonist, it is expected to trigger the same fundamental mechanism of receptor translocation to the nucleus to exert its genomic effects.

Glucocorticoid Receptor Expression and Regulation in Cellular Contexts

The expression levels of the GR itself can be regulated by glucocorticoids in a process known as homologous down-regulation. mdpi.com Prolonged exposure to glucocorticoids like dexamethasone can lead to a decrease in both GR mRNA and protein levels. This regulation occurs at both the transcriptional and post-translational levels, with dexamethasone shown to reduce the transcription rate of the GR gene.

Genomic Mechanisms of Action and Transcriptional Regulation

Once in the nucleus, the ligand-activated this compound-GR complex modulates gene expression through several mechanisms, which are collectively known as the genomic actions of glucocorticoids.

The primary mechanism involves the GR binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.com This binding can either activate (transactivation) or repress (transrepression) gene transcription.

Through transactivation, the GR can increase the expression of anti-inflammatory proteins. Conversely, through transrepression, the GR can inhibit the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. drugbank.com Dexamethasone has been shown to regulate the expression of a vast number of genes in various cell types, including those involved in inflammation, metabolism, and cell proliferation. nih.govnih.gov For instance, dexamethasone can inhibit the expression of inflammatory cytokines and chemokines. elsevierpure.com Given that this compound acts as a GR agonist, it is expected to regulate a similar set of genes to mediate its anti-inflammatory effects.

Interaction with Glucocorticoid Response Elements (GREs)

The pharmacological activity of this compound is initiated by its binding to specific intracellular receptors known as glucocorticoid receptors (GRs). patsnap.com Upon binding, the this compound-GR complex undergoes a conformational change and translocates into the cell nucleus. patsnap.com Within the nucleus, this complex interacts with specific DNA sequences termed glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comnih.gov This interaction can either activate or repress gene transcription, thereby controlling the synthesis of proteins involved in inflammatory and immune processes. patsnap.comnih.gov The binding of the activated GR to GREs is a fundamental step in the genomic mechanism of action for corticosteroids like this compound. nih.govnih.gov

Regulation of Anti-inflammatory Gene Expression (e.g., Lipocortin-1, DUSP1, GILZ, SOCS)

A crucial aspect of the anti-inflammatory profile of this compound is its ability to upregulate the expression of genes with anti-inflammatory properties.

Lipocortin-1 (Annexin A1): this compound increases the synthesis of Lipocortin-1. patsnap.com This protein plays a significant role in inhibiting phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. patsnap.com By reducing the availability of arachidonic acid, the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is diminished. patsnap.com

Dual Specificity Phosphatase 1 (DUSP1): Dexamethasone has been shown to rapidly induce the transcription of the DUSP1 gene. pitt.edu DUSP1, also known as mitogen-activated protein kinase phosphatase-1 (MKP-1), is a critical negative regulator of the MAPK signaling pathway. frontiersin.org By dephosphorylating and inactivating MAPKs like p38 and JNK, DUSP1 helps to curtail the inflammatory cascade. frontiersin.org The induction of DUSP1 is a key mechanism through which dexamethasone exerts its anti-inflammatory effects. nih.gov

Glucocorticoid-Induced Leucine Zipper (GILZ): The expression of GILZ is induced by dexamethasone. nih.gov GILZ has been identified as a key mediator of the anti-inflammatory actions of glucocorticoids. nih.govnih.gov It can interfere with pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, thereby suppressing the expression of inflammatory genes. mdpi.commdpi.com

The table below summarizes the key anti-inflammatory genes regulated by dexamethasone and their functions.

| Gene | Protein Product | Primary Function in Anti-inflammatory Response |

| ANXA1 | Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2, leading to reduced production of prostaglandins and leukotrienes. patsnap.com |

| DUSP1 | Dual Specificity Phosphatase 1 (MKP-1) | Dephosphorylates and inactivates MAPKs (p38, JNK), thereby inhibiting pro-inflammatory signaling pathways. frontiersin.org |

| TSC22D3 | Glucocorticoid-Induced Leucine Zipper (GILZ) | Inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, and interferes with the MAPK signaling pathway. nih.govmdpi.commdpi.com |

Inhibition of Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines, TNF-alpha)

A primary mechanism of action for this compound is the suppression of pro-inflammatory gene transcription. patsnap.com This leads to a reduction in the production of a wide array of inflammatory mediators.

Cytokines: this compound effectively inhibits the production of pro-inflammatory cytokines, including various interleukins (e.g., IL-1, IL-6) and interferon-gamma. patsnap.com By decreasing the levels of these signaling molecules, it lessens the recruitment and activation of immune cells at sites of inflammation. patsnap.com

Tumor Necrosis Factor-alpha (TNF-alpha): Dexamethasone has been shown to inhibit the production and expression of TNF-alpha, a potent pro-inflammatory cytokine. nih.govnih.gov This inhibition can occur at the transcriptional level and contributes significantly to the anti-inflammatory and anti-apoptotic effects of the corticosteroid. nih.govnih.gov

The table below provides an overview of the pro-inflammatory mediators inhibited by dexamethasone.

| Mediator Class | Examples Inhibited by Dexamethasone | Consequence of Inhibition |

| Cytokines | Interleukins (IL-1, IL-6), Interferon-gamma | Reduced immune cell activation and signaling. patsnap.com |

| Chemokines | Various | Decreased recruitment of inflammatory cells to tissues. patsnap.com |

| TNF-alpha | Tumor Necrosis Factor-alpha | Diminished inflammatory cascade and prevention of apoptosis in certain cell types. nih.govnih.gov |

Modulation of Key Signaling Pathways (e.g., NF-κB, AP-1, JNK)

This compound modulates several key intracellular signaling pathways that are central to the inflammatory response.

Nuclear Factor-kappa B (NF-κB): Dexamethasone is a well-known inhibitor of the NF-κB signaling pathway. nih.govdrugbank.com NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov The inhibitory effect of dexamethasone on NF-κB is a cornerstone of its anti-inflammatory action. nih.govdrugbank.com However, in some contexts, dexamethasone has been observed to facilitate the NF-κB signaling pathway. nih.gov

Activator Protein-1 (AP-1): The AP-1 transcription factor is another target for the inhibitory effects of dexamethasone. nih.gov AP-1 regulates the expression of genes involved in inflammation and cellular proliferation. nih.gov Dexamethasone can suppress AP-1 activity, contributing to its anti-inflammatory properties. nih.govnih.gov

c-Jun N-terminal Kinase (JNK): The JNK signaling pathway, which is involved in stress responses and inflammation, is also modulated by dexamethasone. nih.gov Dexamethasone has been shown to inhibit the phosphorylation of JNK, thereby downregulating its activity. nih.gov In some cellular contexts, however, dexamethasone can activate JNK. researchgate.netnih.gov

Biotransformation and Metabolic Pathways of Dexamethasone 17 Propionate

Enzymatic Hydrolysis of the Propionate (B1217596) Ester

The initial and critical step in the biotransformation of Dexamethasone (B1670325) 17-propionate is the cleavage of its propionate ester group to release the active dexamethasone molecule. This conversion is mediated by esterase enzymes present in various tissues.

In Vitro and In Vivo Esterase-Mediated Hydrolysis

Dexamethasone 17-propionate's activation relies on hydrolysis, a process observed both in laboratory settings (in vitro) and within living organisms (in vivo) researchgate.net. Ester prodrugs of corticosteroids are strategically designed to enhance properties like lipophilicity, which can improve absorption through the skin. Once absorbed, local enzymes, particularly esterases, cleave the ester bond.

Research on analogous compounds, such as hydrocortisone 17-butyrate 21-propionate, demonstrates this principle effectively. When studied in cultured human keratinocytes (skin cells), this dual-ester steroid undergoes rapid hydrolysis, primarily at the 21-position, to yield the monoester hydrocortisone 17-butyrate medicaljournals.se. Within hours, most of the parent compound is converted medicaljournals.se. This process illustrates that tissues contain the necessary enzymatic machinery to hydrolyze esterified corticosteroids, converting them into their active forms, which can then exert their therapeutic effects locally or enter systemic circulation medicaljournals.se. The in vivo environment, with its array of enzymes and physiological factors, can lead to different degradation kinetics compared to in vitro models, often resulting in faster drug release and the absence of lag phases sometimes seen in lab studies researchgate.net.

Species-Specific Differences in Hydrolysis Kinetics

Significant variations in drug metabolism across different species are a well-documented phenomenon, and this extends to the hydrolysis of steroid esters. The rate of esterase-mediated hydrolysis can differ markedly between species, likely due to differences in the types, amounts, and activities of the relevant enzymes nih.gov.

While specific kinetic data for this compound hydrolysis is limited, studies on other steroid esters highlight these species-specific differences. For instance, the in vitro hydrolysis of certain prednisolone acid esters in plasma occurs in the order of rat > human > rabbit, indicating a much higher esterase activity in rat plasma for that particular substrate nih.gov.

Furthermore, the subsequent metabolism of dexamethasone itself shows both quantitative and qualitative differences among mammalian species nih.gov. As detailed in the table below, the formation of major metabolites varies significantly, underscoring the importance of selecting appropriate animal models in preclinical research.

Table 1: Species-Specific Differences in Dexamethasone Metabolism

| Species | Key Metabolic Characteristics |

|---|---|

| Human | 6-hydroxylation is a predominant pathway, mediated by CYP3A4. Forms both 6α- and 6β-hydroxydexamethasone. Also undergoes side-chain cleavage. |

| Rat | Metabolite profile is closest to humans. 6-hydroxylation is sex-specific (male >> female). |

| Hamster | Exhibits the most extensive 6-hydroxylation among species tested. |

| Rabbit | Shows different hydrolysis kinetics for steroid esters compared to rats and humans. |

This table summarizes findings on species-specific variations in the metabolism of dexamethasone, the active form of this compound.

Metabolism of Dexamethasone and its Derivatives

Following its release via hydrolysis, dexamethasone undergoes extensive hepatic metabolism, primarily divided into Phase I functionalization reactions and Phase II conjugation reactions, to facilitate its excretion nih.gov.

Identification of Major Metabolites

The biotransformation of dexamethasone results in several key metabolites. The primary pathways involve oxidation and side-chain cleavage.

6-Hydroxydexamethasone : This is a major product of Phase I metabolism. The reaction, catalyzed predominantly by CYP3A4, introduces a hydroxyl group at the 6-position of the steroid nucleus, forming both 6α- and 6β-hydroxydexamethasone isomers nih.govirispublishers.comresearchgate.net. The 6β-isomer is typically the more abundant of the two nih.gov.

Side-Chain Cleavage Metabolites : Dexamethasone can undergo cleavage of its side chain, a process thought to be mediated by CYP17 nih.govresearchgate.net. This leads to metabolites such as 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) researchgate.netdrugbank.com. In some tissues like the kidney, this side-chain cleavage can be a more predominant pathway than 6-hydroxylation nih.govresearchgate.net.

17-Oxodexamethasone : This metabolite, characterized by the oxidation of the C-17 hydroxyl group, has been identified in biotransformation studies, particularly those involving microorganisms like Bacillus subtilis researchgate.net. It is also available as a pharmaceutical analytical impurity standard, suggesting its relevance in monitoring dexamethasone degradation sigmaaldrich.com.

Dexamethasone Glucuronide : As a Phase II metabolite, dexamethasone and its Phase I metabolites can be conjugated with glucuronic acid irispublishers.com. This process, known as glucuronidation, significantly increases the water solubility of the compound, preparing it for renal or biliary excretion nih.govwikipedia.org. It is a major pathway for the elimination of many steroids wikipedia.org.

Table 2: Major Metabolites of Dexamethasone

| Metabolite | Formation Pathway | Metabolic Phase | Key Enzyme(s) |

|---|---|---|---|

| 6α-Hydroxydexamethasone | Hydroxylation | Phase I | CYP3A4 |

| 6β-Hydroxydexamethasone | Hydroxylation | Phase I | CYP3A4 |

| Side-Chain Cleavage Products (e.g., 9α-F-A) | Side-Chain Cleavage | Phase I | CYP17 (putative) |

| 17-Oxodexamethasone | Oxidation | Phase I | Not specified in mammals |

| Dexamethasone Glucuronide | Glucuronidation | Phase II | UGTs |

This table provides a summary of the primary metabolites identified from the biotransformation of dexamethasone.

Oxidative and Reductive Biotransformation Pathways

The metabolic fate of dexamethasone is governed by a balance of oxidative and reductive reactions that modify its structure.

Oxidative Pathways : These are the most common reactions in Phase I metabolism and serve to introduce or expose polar functional groups nih.govpharmacy180.com. For dexamethasone, the principal oxidative reactions are:

Hydroxylation : The addition of -OH groups, primarily at the 6-position, is a classic monooxygenase reaction catalyzed by the cytochrome P450 system pharmacy180.com.

Side-Chain Oxidation and Cleavage : The dihydroxyacetone side chain at C-17 can be oxidized, leading to the formation of products like 17-Oxodexamethasone or complete cleavage of the side chain researchgate.netresearchgate.net.

Reductive Pathways : Although less predominant than oxidation for dexamethasone, reductive processes can occur. The extent of reductive metabolism can be investigated using specific inhibitors like glycyrrhetinic acid, which targets the 11β-hydroxysteroid dehydrogenase enzyme responsible for interconverting the 11-keto and 11-hydroxyl groups of steroids nih.gov.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Dexamethasone Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of dexamethasone nih.gov.

CYP3A4 : This specific isozyme is unequivocally the main catalyst for dexamethasone metabolism in humans nih.govirispublishers.com. It is responsible for both 6α- and 6β-hydroxylation nih.govdrugbank.com. The critical role of CYP3A4 is confirmed by studies showing that its inhibition (e.g., by ketoconazole) almost completely stops the formation of these metabolites irispublishers.comresearchgate.net. Because of this well-defined metabolic pathway, dexamethasone is sometimes used as a probe to test CYP3A4 activity irispublishers.com.

Other CYP Enzymes : While CYP3A4 is dominant, other enzymes may play a role. CYP17 has been suggested as the mediator of the side-chain cleavage pathway nih.govresearchgate.net.

Enzyme Induction : Dexamethasone is not only a substrate for CYP3A4 but also a well-known inducer of the enzyme nih.govdrugbank.com. By binding to nuclear receptors like the Pregnane X receptor (PXR), dexamethasone can increase the expression of the CYP3A4 gene nih.govirispublishers.com. This auto-induction can affect its own clearance and lead to significant drug-drug interactions when co-administered with other drugs that are also metabolized by CYP3A4 nih.gov.

Impact on Cellular Energy Metabolism

The following sections describe the metabolic impact of dexamethasone, the active metabolite of this compound.

Modulation of Glycolysis and Oxidative Phosphorylation

Dexamethasone exerts significant influence over cellular energy production by modulating both glycolysis and oxidative phosphorylation (OXPHOS), often in a cell-type and context-dependent manner. In immune cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages, dexamethasone generally suppresses the high glycolytic rate associated with pro-inflammatory activation. nih.govfrontiersin.orgbiorxiv.org For instance, in lipopolysaccharide (LPS)-stimulated PBMCs, dexamethasone reduces the induced increase in glycolysis. nih.govnih.gov This prevention of the "glycolytic switch" is a key component of its anti-inflammatory effect. nih.govfrontiersin.org

The impact on oxidative phosphorylation is more varied. In porcine PBMCs, dexamethasone administered alone was found to significantly lower mitochondrial respiration. nih.govnih.gov However, transcriptional profiling of T-cell acute lymphoblastic leukemia (T-ALL) has revealed that resistance to glucocorticoids can be associated with increased oxidative phosphorylation. mdpi.com In some cancer cell lines, dexamethasone causes a metabolic shift away from glycolysis and glutaminolysis towards increased fatty acid oxidation and OXPHOS. mdpi.com

Dexamethasone's influence on these pathways is partly mediated through its effects on key regulatory molecules and transporters. It has been shown to inhibit the expression of glucose transporter 1 (GLUT1), which is crucial for the increased glucose uptake required for aerobic glycolysis in activated macrophages. biorxiv.org In inflammatory pain models, dexamethasone decreased the levels of GLUT3 but increased the expression of pyruvate kinase M2 (PKM2), a key glycolytic enzyme. nih.gov

| Cell Type | Condition | Effect on Glycolysis | Effect on Oxidative Phosphorylation (Mitochondrial Respiration) | Reference |

|---|---|---|---|---|

| Porcine Peripheral Blood Mononuclear Cells (PBMCs) | LPS-Stimulated | Reduced LPS-induced glycolysis | Lowered when administered alone | nih.govnih.gov |

| Primary Human Macrophages | Basal | Reduced basal and compensatory glycolysis | Lower in airway macrophages, but not monocyte-derived macrophages | biorxiv.org |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells | GC-Resistant | Activation of glycolysis can contribute to resistance | Increased OXPHOS can contribute to resistance | mdpi.com |

| Mouse Macrophages | LPS-Stimulated | Inhibits metabolic reprogramming (glycolysis) via HIF-1α | Not specified | biorxiv.org |

Effects on Lipid and Fatty Acid Metabolism

Dexamethasone profoundly alters lipid and fatty acid metabolism, contributing to systemic changes in lipid profiles and cellular lipid content. Administration of dexamethasone in animal models consistently leads to an increase in plasma levels of triglycerides, total cholesterol, and fatty acids. nih.govmdpi.com Specifically, it has been shown to increase low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels while reducing high-density lipoprotein (HDL). nih.gov

At the cellular level, dexamethasone can promote lipid accumulation. In human HepG2 cells, treatment with dexamethasone and palmitate resulted in increased deposition of triacylglycerol, diacylglycerol, and ceramide. nih.gov This is partly due to enhanced lipid transport into the cell. nih.gov Studies in mice also indicate that sensitivity to dexamethasone-induced fatty liver formation is linked to the expression of certain microRNAs that regulate lipid metabolism. nih.govresearchgate.netnih.gov

Dexamethasone also modifies the composition of fatty acids. In rat liver microsomes, treatment led to a significant decrease in arachidonic acid and a small decrease in stearic acid, while levels of linoleic, oleic, palmitoleic, and palmitic acids increased. nih.gov This is attributed to dexamethasone's ability to depress δ6 and δ5 desaturase activities while increasing δ9 desaturase and synthase activities. nih.gov Furthermore, in certain contexts like T-ALL, dexamethasone can induce a metabolic switch towards increased lipolysis and fatty acid oxidation (FAO) as an energy source. mdpi.com

| Parameter | Model System | Observed Effect | Reference |

|---|---|---|---|

| Plasma Triglycerides | Rats | Increased | nih.govmdpi.com |

| Plasma Cholesterol | Rats | Increased | nih.govmdpi.com |

| Plasma LDL/VLDL | Rats | Increased | nih.gov |

| Plasma HDL | Rats | Reduced | nih.gov |

| Hepatic Lipid Deposition | Human HepG2 cells, Mice | Increased (Steatosis) | nih.govnih.govresearchgate.netnih.gov |

| Arachidonic Acid (Liver Microsomes) | Rats | Decreased | nih.gov |

| Linoleic, Oleic, Palmitic Acids (Liver Microsomes) | Rats | Increased | nih.gov |

| Fatty Acid Oxidation | T-ALL Cells | Increased | mdpi.com |

Influence on Purine and Pyrimidine Metabolism

There is a notable lack of direct scientific literature detailing the specific effects of dexamethasone or its esters on the metabolic pathways of purines and pyrimidines. These pathways are fundamental to all cells, providing the necessary nucleotide precursors for the synthesis of DNA and RNA, as well as for cellular energy transfer (ATP, GTP) and the formation of essential coenzymes. utah.edu

Given the extensive and profound impact of glucocorticoids on cellular metabolism, including the regulation of transcription and protein synthesis, it is plausible that these pathways are indirectly affected. nih.gov For example, the energy-intensive processes of de novo purine and pyrimidine synthesis could be modulated as part of the broader metabolic shifts induced by dexamethasone. mhmedical.com However, without direct research, any potential influence remains speculative. Perturbations in one area of cellular metabolism often lead to changes in other, seemingly distant, networks of reactions. nih.gov Future metabolomic studies may elucidate the precise relationship between dexamethasone administration and nucleotide metabolism.

Immunometabolic Interplay in Leukocytes

Dexamethasone's potent anti-inflammatory effects are intrinsically linked to its ability to reprogram the metabolism of immune cells, a field known as immunometabolism. nih.govfrontiersin.org Activated pro-inflammatory leukocytes, such as M1 macrophages, typically undergo a metabolic shift to aerobic glycolysis to support rapid energy production and the synthesis of inflammatory mediators. nih.govfrontiersin.org Dexamethasone fundamentally opposes this metabolic reprogramming. nih.govbiorxiv.org

In porcine peripheral blood mononuclear cells (PBMCs), dexamethasone prevents the glycolytic switch induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov Instead of relying on glycolysis, anti-inflammatory immune cells primarily utilize oxidative phosphorylation and fatty acid oxidation for energy, a metabolic state that dexamethasone appears to promote. nih.govfrontiersin.org This shift is crucial for its immunosuppressive function.

Research has shown that dexamethasone can reduce both glycolysis and mitochondrial respiration in leukocytes. nih.govnih.gov This metabolic dampening is associated with a decrease in the production of pro-inflammatory cytokines. The interplay involves key signaling molecules; for example, dexamethasone can inhibit the activation of HIF-1α, a transcription factor that is critical for driving the glycolytic program in activated macrophages. biorxiv.org This action reduces the expression of glucose transporters and glycolytic enzymes, thereby conserving glucose and restraining the inflammatory response. biorxiv.org In human polymorphonuclear leukocytes, dexamethasone has also been shown to increase the cellular content of sphingomyelin, a membrane lipid, which may in turn affect membrane-bound enzymes involved in the inflammatory response. scilit.com

| Leukocyte Type | Key Metabolic Effect of Dexamethasone | Functional Consequence | Reference |

|---|---|---|---|

| Porcine PBMCs | Prevents LPS-induced glycolytic switch | Anti-inflammatory action | nih.govnih.gov |

| Human and Mouse Macrophages | Inhibits HIF-1α activation and dependent glycolysis | Reduced inflammatory cytokine production | biorxiv.org |

| Porcine PBMCs | Lowers mitochondrial respiration | Contributes to overall metabolic dampening | nih.govnih.gov |

| Human Polymorphonuclear Leukocytes | Increases sphingomyelin content | Potential modulation of membrane oxidase activity | scilit.com |

Synthetic Methodologies and Chemical Derivatization of Dexamethasone 17 Propionate

Strategies for Synthesis of Dexamethasone (B1670325) 17-Propionate

The synthesis of Dexamethasone 17-propionate primarily involves the esterification of the tertiary hydroxyl group at the C17 position of the dexamethasone molecule. A common strategy to achieve this is through the reaction of dexamethasone with a propionylating agent.

One established method for the synthesis of similar 17-esters of corticosteroids involves the use of an acid anhydride (B1165640) or acid chloride in the presence of a suitable catalyst. For instance, the synthesis of dexamethasone-17-valerate has been achieved by reacting dexamethasone with valeric anhydride in the presence of p-toluenesulfonic acid. google.com A similar approach can be applied for the synthesis of this compound, where propionic anhydride would be used as the acylating agent.

The reaction proceeds by the nucleophilic attack of the C17 hydroxyl group of dexamethasone on the carbonyl carbon of the propionic anhydride. The use of a catalyst, such as a strong acid, protonates the carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The reaction is typically carried out in an appropriate organic solvent.

Another potential route involves the activation of propionic acid using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with dexamethasone. This method is commonly employed in the synthesis of esters from carboxylic acids and alcohols. arjour.com

The general synthetic scheme can be represented as follows:

Dexamethasone + Propionylating Agent (e.g., Propionic Anhydride) --(Catalyst)--> this compound

The purification of the final product is typically achieved through chromatographic techniques to separate the desired 17-ester from any unreacted starting materials or byproducts, such as the 21-ester.

Preparation of Isotopically Labeled this compound Derivatives (e.g., this compound-d5)

Isotopically labeled compounds are invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. nih.govplos.org The preparation of isotopically labeled this compound, such as this compound-d5, involves the incorporation of stable isotopes, typically deuterium (B1214612) (²H or D), into the molecule.

A common strategy for the synthesis of deuterated esters is to utilize a deuterated acylating agent. In the case of this compound-d5, propionic-d5 acid or its corresponding anhydride or chloride would be used in the esterification reaction with dexamethasone. The deuterium atoms are incorporated into the ethyl group of the propionate (B1217596) moiety.

The synthesis would follow a similar procedure to the non-labeled compound, with the key difference being the use of the deuterated reagent. The reaction can be summarized as:

Dexamethasone + Propionic-d5 Anhydride --(Catalyst)--> this compound-d5

The resulting this compound-d5 will have a molecular weight that is 5 units higher than the unlabeled compound, allowing for its differentiation and quantification by mass spectrometry. scbt.compharmaffiliates.com General methods for the isotopic labeling of steroids often involve multi-step syntheses to introduce isotopes at specific positions within the steroid nucleus. nih.govnih.gov However, for labeling the propionate ester, the use of a labeled precursor is the most direct approach.

Conjugation Techniques for Targeted Delivery and Enhanced Research Probes

To improve the therapeutic index and enable targeted delivery of this compound, various conjugation techniques have been explored. These strategies aim to modify the pharmacokinetic profile, enhance solubility, and facilitate accumulation at the site of action, thereby reducing systemic side effects. nih.gov

The conjugation of this compound to polymers such as polyethylene (B3416737) glycol (PEG) and N-(2-hydroxypropyl)methacrylamide (HPMA) can significantly alter its biopharmaceutical properties.

Polyethylene Glycol (PEG) Conjugates : PEGylation is a widely used technique to increase the hydrodynamic volume of drugs, which prolongs their circulation half-life by reducing renal clearance. nih.gov The synthesis of PEG-dexamethasone conjugates can be achieved by reacting a functionalized PEG derivative with the dexamethasone molecule. Typically, the 21-hydroxyl group of dexamethasone is the primary site for conjugation due to its higher reactivity. nih.gov However, with appropriate protecting group strategies, conjugation at other positions is possible. A novel approach using click chemistry has been employed to synthesize linear multifunctional PEG-dexamethasone conjugates, where dexamethasone is linked via an acid-labile hydrazone bond to allow for drug release in a pathophysiological environment. nih.gov

N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymer Conjugates : HPMA copolymers are water-soluble, biocompatible, and non-immunogenic carriers that have been successfully used for drug delivery. nih.gov Dexamethasone has been conjugated to HPMA copolymers, often through a pH-sensitive linker, to facilitate drug release in the acidic microenvironment of inflamed tissues. nih.gov The synthesis of HPMA-dexamethasone conjugates can be achieved through polymer-analogous reactions or by copolymerization of an HPMA monomer with a dexamethasone-containing monomer. nih.gov Research has shown that these conjugates can selectively accumulate in inflamed joints, leading to superior and longer-lasting anti-inflammatory effects compared to the free drug. nih.gov

Table 1: Characteristics of Polymer-Dexamethasone Conjugates

| Polymer Carrier | Linker Type | Key Research Finding | Reference |

|---|---|---|---|

| Click PEG | Hydrazone | Sustained amelioration of joint inflammation in an adjuvant-induced arthritis rat model. | nih.gov |

| HPMA Copolymer | Hydrazone | Superior and longer-lasting anti-inflammatory effects with greater bone and cartilage preservation compared to free dexamethasone in an inflammatory arthritis model. | nih.gov |

Nanocarriers offer a versatile platform for the delivery of hydrophobic drugs like this compound, improving their solubility and enabling targeted delivery.

Poly(propyleneimine) (PPI) Nanocarriers : PPI dendrimers are cationic polymers that can form complexes with therapeutic agents. Dexamethasone has been conjugated to PPI dendrimers to create efficient and less toxic gene carriers. nih.govnih.gov The synthesis involves modifying the 21-hydroxyl group of dexamethasone with methanesulfonyl chloride to activate it, followed by conjugation to the PPI dendrimer. nih.gov Studies have shown that these dexamethasone-conjugated PPI nanocarriers can enhance transfection efficiency in gene delivery applications. nih.gov While this research focuses on dexamethasone for gene delivery, the principles of conjugation to PPI nanocarriers could be adapted for the delivery of this compound as an anti-inflammatory agent.

Table 2: Physicochemical Properties of Dexamethasone-PPI Nanocarriers

| PPI Generation | Dexamethasone Grafting (%) | Zeta Potential (mV) | Size (nm) |

|---|---|---|---|

| G4 | 5 | +25.3 | 145.2 |

| G4 | 10 | +23.1 | 163.8 |

| G5 | 5 | +28.7 | 128.4 |

| G5 | 10 | +26.5 | 141.7 |

Data adapted from studies on dexamethasone conjugation to PPI dendrimers for gene delivery. nih.gov

The development of controlled release systems for this compound is crucial for maintaining therapeutic drug concentrations at the target site over an extended period, thereby improving efficacy and patient compliance.

pH-Responsive Hydrazone Bonds : One of the most effective strategies for achieving controlled release in response to a specific physiological trigger is the use of pH-sensitive linkers. The microenvironment of inflamed tissues is often characterized by a lower pH compared to healthy tissues. nih.gov Hydrazone bonds are known to be stable at physiological pH (7.4) but are susceptible to hydrolysis under mildly acidic conditions. nih.gov By conjugating this compound to a carrier molecule via a hydrazone linker, the drug can be selectively released at the site of inflammation. nih.gov This approach has been successfully demonstrated with HPMA copolymer-dexamethasone conjugates, where the release of dexamethasone was shown to be pH-sensitive. nih.gov In vitro studies have shown a significantly higher release of dexamethasone at pH 5.0 compared to pH 7.4. nih.govmdpi.com

Table 3: pH-Dependent Release of Dexamethasone from Polymer Conjugates

| Polymer Conjugate | pH | Release after 17 days (%) | Reference |

|---|---|---|---|

| DEX-PEG | 5.0 | ~10 | nih.gov |

| DEX-PEG | 6.0 | <1 | nih.gov |

| DEX-PEG | 7.4 | No detectable release | nih.gov |

| HA-DEX | 5.2 | 80-90 (over 35 days) | nih.govnih.gov |

| HA-DEX | 7.4 | 50-60 (over 35 days) | nih.govnih.gov |

HA-DEX refers to hyaluronic acid-dexamethasone conjugates.

Analytical Research and Characterization Techniques for Dexamethasone 17 Propionate

Advanced Chromatographic Methods

Chromatography is fundamental to separating Dexamethasone (B1670325) 17-propionate from its impurities and accurately quantifying it. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of this analytical approach, often coupled with various detectors for enhanced sensitivity and specificity.

The development of a robust and reliable HPLC method is a critical first step for the analysis of Dexamethasone 17-propionate. researchgate.net Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. researchgate.netscielo.br Method development involves optimizing several parameters to achieve efficient separation of the main compound from any impurities or degradation products. nih.gov

Key parameters optimized during method development include:

Column: C18 columns of varying dimensions and particle sizes are frequently used. scielo.brscielo.br

Mobile Phase: A mixture of an aqueous component (like water with an acidifier such as orthophosphoric acid) and an organic solvent (commonly acetonitrile (B52724) or methanol) is typical. scielo.brneuroquantology.comijnrd.org The ratio is adjusted to achieve the desired retention time and resolution. neuroquantology.com

Flow Rate: A flow rate around 1.0 mL/min is often employed to ensure good separation within a reasonable analysis time. researchgate.netscielo.br

Detection Wavelength: UV detection is standard, with the wavelength set to the absorbance maximum of the steroid's chromophore, typically around 239-240 nm, to ensure high sensitivity. scielo.brnih.govneuroquantology.com

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netnih.govneuroquantology.com Validation confirms the method's specificity, linearity, accuracy, precision, and robustness. nih.govijnrd.org Linearity is typically established over a concentration range relevant for the assay, with correlation coefficients (r²) expected to be ≥ 0.999. researchgate.netscielo.br Accuracy is often assessed through recovery studies, with results ideally falling within 98-102%. ijnrd.org

Table 1: Example of Typical HPLC Method Parameters for Dexamethasone Esters

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) | scielo.brscielo.br |

| Mobile Phase | Acetonitrile : Water (or 0.1% Orthophosphoric Acid) | researchgate.netneuroquantology.com |

| Ratio (v/v) | Isocratic, e.g., 60:40 or 65:35 | scielo.brneuroquantology.com |

| Flow Rate | 1.0 mL/min | researchgate.netscielo.br |

| Detection | UV at 239 nm or 254 nm | scielo.brijnrd.org |

| Injection Volume | 10-20 µL | scielo.brijnrd.org |

| Column Temperature | 25-30 °C | scielo.brijnrd.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. phenomenex.com For corticosteroids like this compound, UPLC methods provide superior separation of closely related impurities and isomers. researchgate.netphenomenex.com

A UPLC method coupled with UV detection is a powerful tool for routine quality control and stability testing. researchgate.net The chromatographic separation is often achieved on a C18 column designed for UPLC systems. dntb.gov.uarsc.org The higher efficiency of UPLC columns leads to sharper and narrower peaks, which enhances the sensitivity of UV detection. researchgate.net

For ultimate specificity and sensitivity, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique combines the separation power of LC (or UPLC) with the mass-analyzing capability of a mass spectrometer, allowing for the unequivocal identification and quantification of this compound, even in complex matrices. nih.govnih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target molecule is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process is highly selective and minimizes interference from other co-eluting compounds. nih.gov

Stable Isotope Dilution (SID) is the gold standard for quantification using LC-MS/MS. This method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard. nih.govnih.gov For instance, Dexamethasone D₄ or [¹³C₆,²H₃]dexamethasone have been used as internal standards for dexamethasone analysis. nih.govnih.gov Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same effects during sample preparation and ionization, correcting for any matrix effects or extraction losses. nih.gov This results in highly accurate and precise quantification, which is essential for pharmacokinetic and bioequivalence studies. nih.gov

Table 2: Example LC-MS/MS Parameters for Dexamethasone Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Chromatography | UPLC/HPLC | nih.govrsc.org |

| Column | Acquity C18 (100 x 2.1 mm, 1.7 µm) | rsc.org |

| Ionization Mode | Electrospray Ionization (ESI) or APCI | rsc.orgnih.gov |

| Polarity | Positive Ion Mode | nih.gov |

| Internal Standard | Stable Isotope Labeled (e.g., Dexamethasone-d₅) | rsc.orgnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

| Linear Range | Can extend to pg/mL levels (e.g., 200-100,000 pg/mL) | rsc.org |

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy and spectrometry are used to elucidate their structures and confirm their identities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of molecules like this compound. nih.gov Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.orgresearchgate.net This allows for the verification of the core dexamethasone steroid structure and the confirmation of the presence and position of the propionate (B1217596) group at the C17 position.

Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, piecing together the entire molecular framework. researchgate.net While NMR is a powerful tool for structural confirmation, it is generally less sensitive than mass spectrometry and is typically used on pure reference materials or isolated impurities. researchgate.netnih.gov Studies on the parent dexamethasone molecule have used solid-state NMR to investigate its structure and dynamics at an atomic level. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound or impurity. researchgate.net When an unknown peak is detected during chromatographic analysis, it can be further analyzed by HRMS. The exact mass obtained is used to generate a list of possible molecular formulas, which, when combined with fragmentation data and knowledge of the parent compound's structure, can lead to the confident identification of process-related impurities or degradation products. researchgate.netresearchgate.net For example, HRMS, in conjunction with NMR and IR, was used to identify 17-oxo dexamethasone as an oxidative degradation impurity of dexamethasone. researchgate.net

Infrared (IR) Spectroscopy

The core structure of Dexamethasone exhibits several key absorption peaks. The presence of the propionate ester at the C17 position would introduce a distinct ester carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1735 cm⁻¹. This would be in addition to the other carbonyl stretching frequencies from the ketone groups present in the dexamethasone backbone.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| O-H (Alcohol) | 3600-3200 | Broad peak indicating hydroxyl groups. |

| C-H (Alkenyl) | 3100-3000 | Stretching vibrations of the C=C-H bonds. |

| C-H (Alkyl) | 3000-2850 | Stretching vibrations of the methyl and methylene (B1212753) groups. |

| C=O (Ester) | 1750-1735 | Characteristic of the propionate ester group. |

| C=O (Ketone) | 1725-1705 | Stretching vibrations of the ketone carbonyl groups. |

| C=C (Alkenyl) | 1660-1600 | Stretching vibrations of the carbon-carbon double bonds. |

| C-O (Ester/Alcohol) | 1300-1000 | Stretching vibrations of the carbon-oxygen single bonds. |

| C-F (Fluoride) | 1100-1000 | Stretching vibration of the carbon-fluorine bond. |

Note: The data in this table is predictive and based on the analysis of the parent compound, Dexamethasone, and standard infrared spectroscopy correlation charts. The exact wavenumbers can vary based on the molecular environment and the physical state of the sample.

Immunoassay-Based Detection Systems (e.g., ELISA)

Immunoassays are highly sensitive and specific methods used for the detection and quantification of substances. Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed format for such detection. For this compound, an immunoassay would typically involve the use of antibodies that can specifically recognize the molecule.

However, the development of antibodies highly specific to the 17-propionate ester of dexamethasone can be challenging. A common strategy in such cases is to utilize antibodies raised against the parent compound, Dexamethasone. In this approach, a preliminary hydrolysis step is required to cleave the propionate group from this compound, thereby converting it to Dexamethasone. The resulting Dexamethasone can then be detected and quantified using a competitive ELISA.

In a typical competitive ELISA for Dexamethasone, a known amount of enzyme-labeled Dexamethasone is mixed with the sample containing the analyte (hydrolyzed this compound). This mixture is then added to a microplate pre-coated with anti-Dexamethasone antibodies. The unlabeled Dexamethasone from the sample and the enzyme-labeled Dexamethasone compete for binding to the limited number of antibody sites. The amount of enzyme-labeled Dexamethasone that binds to the antibody is inversely proportional to the concentration of Dexamethasone in the sample. After a washing step to remove unbound components, a substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., color change). The concentration of this compound in the original sample can then be calculated based on the signal intensity.

Validation Parameters for Analytical Methods (e.g., Linearity, Sensitivity, Accuracy, Precision, Matrix Effects)

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. For the quantification of this compound, any analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), must be rigorously validated. The key validation parameters include linearity, sensitivity, accuracy, precision, and assessment of matrix effects.

While specific validation data for this compound is not extensively published, the following table presents typical validation parameters for the analysis of the parent compound, Dexamethasone, which would be analogous to the requirements for its 17-propionate ester.

Table 2: Typical Validation Parameters for the Analytical Determination of Dexamethasone

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). | LOD and LOQ should be appropriate for the intended use of the method. |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. | Recovery within 80-120% of the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD < 15% (for intra- and inter-day precision). |

| Matrix Effects | The effect of co-eluting, interfering substances in the sample matrix on the ionization and measurement of the analyte. | The response of the analyte in the presence of the matrix should be consistent and reproducible. |

Note: The values in this table are illustrative and based on general guidelines for analytical method validation. The specific acceptance criteria may vary depending on the regulatory agency and the application of the method.

A comprehensive validation for an analytical method for this compound would involve preparing calibration standards and quality control samples in the relevant biological matrix (e.g., plasma, urine) and evaluating each of these parameters to establish the method's performance characteristics.

Degradation Pathways and Stability Studies of Dexamethasone 17 Propionate

Oxidative Degradation Mechanisms and Impurity Identification (e.g., 17-Oxo Dexamethasone)

Oxidative processes can lead to the degradation of Dexamethasone (B1670325) 17-propionate, particularly when exposed to oxidizing agents or conditions that promote oxidation, such as light and elevated temperatures. researchgate.netnih.gov A primary and significant impurity resulting from oxidative stress is 17-Oxo Dexamethasone, also known as dexamethasone 17-ketone. researchgate.netresearchgate.net

The formation of this impurity involves the oxidation of the side chain at the C-17 position. This transformation product has been identified as a major degradant under oxidative stress conditions. researchgate.net For instance, studies on dexamethasone have shown that exposure to γ-radiation or peroxide can lead to the formation of 17-Oxo Dexamethasone. researchgate.net The identification and characterization of this impurity are typically performed using advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, following isolation by methods like flash liquid chromatography. researchgate.net The presence of 17-Oxo Dexamethasone and its epimers has been confirmed in commercial samples of dexamethasone derivatives, highlighting the importance of monitoring this degradation pathway. nih.gov

Acid-Catalyzed and Alkaline Degradation Pathways (e.g., Mattox Rearrangement and its Variations)

Dexamethasone 17-propionate is susceptible to degradation in both acidic and alkaline environments, primarily through mechanisms involving the dihydroxyacetone side chain.

Under acidic conditions, corticosteroids with a 1,3-dihydroxyacetone (B48652) side chain, such as dexamethasone, undergo a characteristic degradation process known as the Mattox rearrangement. scirp.orgnih.gov This acid-catalyzed β-elimination of water from the side chain results in the formation of key degradation intermediates called enol aldehydes. scirp.orgnih.gov The reaction proceeds through the enolization of the C-20 keto group, followed by the elimination of the C-21 hydroxyl group.

Interestingly, a variation of the Mattox rearrangement has been observed for 17,21-diesters of corticosteroids under alkaline conditions. nih.govresearchgate.net While the original Mattox rearrangement is acid-catalyzed, these diesters can form enol aldehydes directly under basic stress. scirp.orgnih.gov This variation provides an alternative pathway for the degradation of corticosteroid esters in alkaline formulations. The ratios of the resulting E- and Z-isomers of the enol aldehyde can differ depending on whether they are formed under acidic or alkaline conditions. nih.gov

Influence of Formulation Excipients and Environmental Factors (e.g., pH, Temperature, Light) on Stability

The stability of this compound in a final pharmaceutical product is significantly influenced by the formulation's composition and exposure to various environmental factors. scirp.org

pH: As discussed, the pH of a formulation is a critical determinant of stability. Both acidic and alkaline pH can catalyze degradation, primarily through the Mattox rearrangement and its variations, leading to the formation of enol aldehydes. scirp.orgnih.gov The rate of degradation is often pH-dependent, with stability being lowest in strongly acidic or alkaline regions. nih.gov

Temperature: Elevated temperatures accelerate the rate of chemical degradation. researchgate.net Thermal stress can enhance both hydrolytic and oxidative degradation pathways. researchgate.net Studies on dexamethasone have shown that its stability is maintained at temperatures up to 40°C, but it is sensitive to more intense heat. researchgate.net The interaction between the drug and certain excipients can also be induced or accelerated by heat. researchgate.net

Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation reactions. Photodegradation can involve oxidative pathways and lead to the formation of various impurities. To mitigate this, formulations are often packaged in light-resistant containers.

Excipients: The excipients used in a formulation can interact with the active pharmaceutical ingredient, affecting its stability. pharmaexcipients.com For example, the hygroscopicity of fillers like microcrystalline cellulose (B213188) can attract moisture, potentially increasing hydrolytic degradation when stored at high humidity. pharmaexcipients.com The chemical nature of excipients, including their own potential to degrade or contain reactive impurities, can impact the stability of the drug. scirp.org Compatibility studies between the drug and various excipients are therefore a crucial part of pre-formulation development. researchgate.net

Methodologies for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish the degradation pathways of a drug substance. nih.govbiomedres.us These studies are essential for developing and validating stability-indicating analytical methods. sgs.com The conditions used are more severe than those in accelerated stability testing, with a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation. sgs.com

A typical forced degradation study for this compound involves exposing the drug substance, both in solid state and in solution, to the following conditions:

Acidic and Alkaline Hydrolysis: The drug is exposed to acidic (e.g., 0.1–1 M HCl) and basic (e.g., 0.1–1 M NaOH) solutions. nih.govnih.gov

Oxidation: Degradation is induced using an oxidizing agent, commonly hydrogen peroxide. nih.gov

Thermal Stress: The solid drug or a solution is exposed to high temperatures. researchgate.netijnrd.org

Photolytic Stress: The drug is exposed to light, typically under conditions specified by ICH guidelines. sgs.com

Samples from these stress conditions are then analyzed, usually by a chromatographic method like RP-HPLC, to separate the drug from its degradation products. nih.govijnrd.org The use of photodiode array (PDA) detectors and mass spectrometry (MS) helps in the identification and structural elucidation of the resulting impurities. scirp.org

Table 1: Summary of Forced Degradation Conditions and Methodologies

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products | Primary Analytical Technique |

|---|---|---|---|

| Oxidative | Hydrogen Peroxide (H₂O₂) | 17-Oxo Dexamethasone | RP-HPLC, LC-MS/MS |

| Acidic Hydrolysis | Hydrochloric Acid (HCl, 0.1-1 M) | Enol Aldehydes (via Mattox Rearrangement) | RP-HPLC, LC-MS/MS |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH, 0.1-1 M) | Enol Aldehydes (via Mattox Variation) | RP-HPLC, LC-MS/MS |

| Thermal | Elevated temperature (e.g., 60-80°C) | Various thermal degradants | RP-HPLC |

| Photolytic | Exposure to UV/Visible light (ICH Q1B) | Various photolytic degradants | RP-HPLC |

Consideration of Tritium (B154650) Exchange in Radiolabeled Dexamethasone Studies

Radiolabeled compounds, particularly those labeled with tritium (³H), are invaluable tools in biomedical research for studying the metabolism and distribution of drugs. nih.govresearchgate.net When using tritium-labeled dexamethasone, a key consideration is the stability of the radiolabel itself. mdpi.com

Tritium exchange refers to the process where tritium atoms on the labeled molecule can exchange with protium (B1232500) (¹H) atoms from the solvent (e.g., water) or other sources in the surrounding environment. openmedscience.com This can lead to a loss of radioactivity from the target compound, potentially compromising the quantitative accuracy of the study. openmedscience.com The stability of the tritium label depends on its position within the molecule. Labels at positions that are readily exchangeable, such as on hydroxyl or amine groups, are less stable. openmedscience.com In contrast, non-exchangeable labeling, where tritium replaces a hydrogen atom on a carbon, provides much greater stability. openmedscience.com

Therefore, in studies involving tritiated dexamethasone, it is crucial to use a compound where the tritium is in a metabolically stable position to minimize the risk of isotope exchange. mdpi.com This ensures that the measured radioactivity accurately reflects the concentration and location of the drug or its metabolites, rather than free tritium that has detached from the parent molecule. nih.gov

Pharmacological Research and Therapeutic Development Perspectives Mechanism Focused

Anti-inflammatory Mechanisms in Specific Inflammatory Diseases and Models

Research into Dexamethasone (B1670325) 17-propionate has elucidated its complex anti-inflammatory mechanisms in diseases such as sarcoidosis and arthritis.

In models of pulmonary sarcoidosis , an immune-mediated disorder characterized by granuloma formation, dexamethasone has been shown to restore the balance of T-helper cells. nih.goversnet.org Its mechanism involves the activation of the TGF-β/Smad3 signaling pathway, which is typically inactivated in sarcoidosis patients. nih.gov This activation helps to rebalance (B12800153) the ratio of pro-inflammatory Th17 cells and anti-inflammatory Treg cells, thereby alleviating granuloma formation and reducing inflammation. nih.gov Corticosteroids, in general, function by suppressing the pro-inflammatory cytokines and chemokines that drive cell-mediated immune responses and granuloma formation. ersnet.orgmdpi.com Studies have shown that dexamethasone treatment can improve biomarkers, symptoms, and chest X-ray scores in patients with progressive lung dysfunction. mdpi.com

In the context of arthritis , particularly post-traumatic osteoarthritis (OA), dexamethasone demonstrates chondroprotective effects. nih.govnih.gov In animal models, it has been shown to suppress cartilage damage by decreasing joint inflammation and the degradation of joint tissues. nih.gov Mechanistically, dexamethasone significantly reduces the synovial expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and enzymes such as matrix metalloproteinases (MMPs), which are responsible for cartilage breakdown. nih.gov While beneficial in arthritic models, some studies on healthy cartilage or isolated chondrocytes have reported that dexamethasone can induce apoptosis, highlighting the importance of the inflammatory context in its therapeutic effect. nih.gov

Table 1: Mechanistic Effects of Dexamethasone in Inflammatory Disease Models

| Disease Model | Key Mechanistic Pathway | Observed Effects | Key Molecules Modulated |

|---|---|---|---|

| Pulmonary Sarcoidosis | Activation of TGF-β/Smad3 signaling | Rebalancing of Th17/Treg cell ratio, reduction of granuloma formation. nih.gov | TGF-β1, IL-10, IL-17A, IL-23. nih.gov |

| Post-Traumatic Osteoarthritis | Inhibition of inflammatory and degradative pathways | Suppression of cartilage damage, decreased joint inflammation. nih.gov | IL-1β, Collagen I, MMP-3, MMP-13. nih.gov |

Immunosuppressive Effects on Lymphoid and Myeloid Cells

Dexamethasone exerts profound immunosuppressive effects by influencing the function and proliferation of both lymphoid and myeloid cells. biorxiv.org Its primary mechanism involves binding to intracellular glucocorticoid receptors (GRs), which then translocate to the nucleus to modulate the expression of target genes. patsnap.compatsnap.com

On lymphoid cells , such as T and B lymphocytes, dexamethasone demonstrates varied and potent effects. It can block the proliferation and differentiation of T cells, with naïve T cells being the most sensitive. nih.gov This is achieved by attenuating the CD28 co-stimulatory pathway, which is crucial for T cell priming and expansion. nih.gov Dexamethasone has been shown to induce a G0/G1 phase cell cycle arrest in T cells and reduce the numbers of CD4+ and CD8+ T cells, as well as B cells, in peripheral blood. nih.govnih.gov

Regarding myeloid cells , dexamethasone's effects are complex. It can modulate the phenotype and function of macrophages and dendritic cells. frontiersin.org In some contexts, dexamethasone treatment has been associated with an increase in markers for tumor-associated macrophages (TAMs), such as CD163, which can be upregulated by glucocorticoids. nih.gov Furthermore, research has shown that dexamethasone, in combination with other factors like GM-CSF, can promote the differentiation of myeloid-derived suppressor cells (MDSCs). frontiersin.org These induced MDSCs exhibit enhanced immunosuppressive functions, partly through the inducible nitric oxide synthase (iNOS) pathway, and can prolong allograft survival in transplantation models. frontiersin.org

Table 2: Immunosuppressive Effects of Dexamethasone on Immune Cell Subsets

| Cell Lineage | Cell Type | Key Mechanistic Effect | Impact on Immune Response |

|---|---|---|---|